Methyl 3-Bromo-4-(isopropylamino)benzoate
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Overview
Description
Methyl 3-Bromo-4-(isopropylamino)benzoate is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol It is a derivative of benzoic acid, where the benzoate group is substituted with a bromine atom at the 3-position and an isopropylamino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Bromo-4-(isopropylamino)benzoate typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Bromo-4-(isopropylamino)benzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted with other electrophiles under suitable conditions.
Nucleophilic Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination: Isopropylamine in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzoates, while nucleophilic substitution can introduce different amine groups .
Scientific Research Applications
Methyl 3-Bromo-4-(isopropylamino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-Bromo-4-(isopropylamino)benzoate involves its interaction with specific molecular targets and pathways. The bromine and isopropylamino groups play crucial roles in its reactivity and binding affinity to target molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Bromo-3-(isopropylamino)benzoate: Similar structure but with different substitution pattern.
Methyl 3-Bromo-4-(methylamino)benzoate: Similar structure with a methylamino group instead of an isopropylamino group.
Uniqueness
Methyl 3-Bromo-4-(isopropylamino)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
methyl 3-bromo-4-(propan-2-ylamino)benzoate |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)13-10-5-4-8(6-9(10)12)11(14)15-3/h4-7,13H,1-3H3 |
InChI Key |
AJHLVKRWBSWTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C(=O)OC)Br |
Origin of Product |
United States |
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